molecular formula C21H15N3O4 B10900475 6-(1,3-benzodioxol-5-yl)-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1,3-benzodioxol-5-yl)-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10900475
M. Wt: 373.4 g/mol
InChI Key: MTUVQHGLIPTWQJ-UHFFFAOYSA-N
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Description

6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety, an isoxazolo[5,4-b]pyridine core, and a phenyl group, making it a versatile molecule for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Construction of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions, often using a base such as potassium carbonate.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the isoxazolo[5,4-b]pyridine core and the phenyl group using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or benzodioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as histone deacetylases (HDACs), which play a role in gene expression and cancer development.

    Pathways Involved: It can induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS) and disrupting mitochondrial membrane potential, leading to the activation of caspase pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-methyl-1H-indole-2-carboxamide
  • 6-(1,3-Benzodioxol-5-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3,5-Hexadien-2-one, 6-(1,3-benzodioxol-5-yl)-

Uniqueness

6-(1,3-BENZODIOXOL-5-YL)-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety with an isoxazolo[5,4-b]pyridine core and a phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-methyl-N-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H15N3O4/c1-12-19-15(20(25)22-14-5-3-2-4-6-14)10-16(23-21(19)28-24-12)13-7-8-17-18(9-13)27-11-26-17/h2-10H,11H2,1H3,(H,22,25)

InChI Key

MTUVQHGLIPTWQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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